molecular formula C8H3Cl2IN2O B8132345 2,7-dichloro-6-iodo-1H-quinazolin-4-one

2,7-dichloro-6-iodo-1H-quinazolin-4-one

Katalognummer: B8132345
Molekulargewicht: 340.93 g/mol
InChI-Schlüssel: GNNMKNONLRNPFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-Dichloro-6-iodo-1H-quinazolin-4-one is a halogenated quinazolinone derivative characterized by substituents at positions 2 (chloro), 6 (iodo), and 7 (chloro) on the quinazolinone core. Quinazolinones are heterocyclic compounds with a bicyclic structure consisting of fused benzene and pyrimidine rings.

Eigenschaften

IUPAC Name

2,7-dichloro-6-iodo-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2IN2O/c9-4-2-6-3(1-5(4)11)7(14)13-8(10)12-6/h1-2H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNMKNONLRNPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1I)Cl)NC(=NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=C1I)Cl)NC(=NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

2,7-dichloro-6-iodo-1H-quinazolin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in halogenated compounds .

Wissenschaftliche Forschungsanwendungen

2,7-dichloro-6-iodo-1H-quinazolin-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is employed in the study of enzyme interactions and protein-ligand binding. In medicine, 2,7-dichloro-6-iodo-1H-quinazolin-4-one is investigated for its potential therapeutic effects, particularly in the regulation of matrix metalloproteinase activity, which is crucial for various physiological processes and disease pathogenesis . In industry, it is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,7-dichloro-6-iodo-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It is known to regulate the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components. This regulation occurs through enzyme activation, inhibition, complex formation, and compartmentalization. The compound’s interactions with other proteins and molecules play a crucial role in its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares 2,7-dichloro-6-iodo-1H-quinazolin-4-one with structurally related quinazolinones:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
2,7-Dichloro-6-iodo-1H-quinazolin-4-one Cl (2,7), I (6) C₈H₃Cl₂IN₂O 342.94 (calc.) Hypothesized anticancer/antiviral Inferred
7-Fluoro-6-iodo-1H-quinazolin-4-one F (7), I (6) C₈H₄FIN₂O 290.04 High halogen density; research reagent
7-Chloro-6-nitroquinazolin-4(3H)-one Cl (7), NO₂ (6) C₈H₄ClN₃O₃ 237.59 Intermediate for sulfone synthesis
6-Chloro-3-(3-imidazol-1-yl-2-methylpropyl)quinazolin-4-one Cl (6), imidazole side chain C₁₅H₁₅ClN₄O 302.76 H1-antihistaminic activity
Key Observations:

Halogen Effects :

  • The iodo substituent at position 6 in 2,7-dichloro-6-iodo-1H-quinazolin-4-one and 7-fluoro-6-iodo-1H-quinazolin-4-one increases molecular weight and polarizability compared to nitro or imidazole derivatives. Iodine’s large atomic radius may enhance binding to hydrophobic protein pockets .
  • Chlorine at positions 2 and 7 likely improves metabolic stability and lipophilicity, favoring membrane permeability in drug design .

Functional Group Diversity :

  • Nitro groups (e.g., in 7-chloro-6-nitroquinazolin-4(3H)-one) are electron-withdrawing, directing reactivity for further functionalization, such as sulfinate substitutions .
  • Imidazole-containing derivatives (e.g., 6-chloro-3-(3-imidazol-1-yl-2-methylpropyl)quinazolin-4-one) exhibit H1-antihistaminic effects, suggesting that side-chain modifications can drastically alter biological targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.